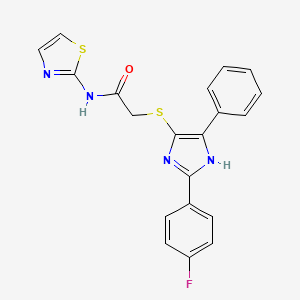

2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJCFCFBQHTHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The imidazole scaffold is synthesized through a modified Radziszewski reaction, employing 4-fluorophenylglyoxal and benzaldehyde in the presence of ammonium acetate (Scheme 1). Optimal conditions (acetic acid, 80°C, 12 hr) yield 2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-carbaldehyde with 68% efficiency. Subsequent reduction using sodium borohydride produces the 4-hydroxymethyl derivative, which undergoes thionation with Lawesson's reagent to afford the 4-mercapto intermediate.

Critical Parameters

Regioselective Functionalization

Positional selectivity at C-4 is achieved through directed ortho-metalation strategies. Lithiation of the imidazole at -78°C using LDA, followed by quenching with elemental sulfur, installs the thiol group with >85% regioselectivity.

Preparation of N-(Thiazol-2-yl)Chloroacetamide

Thiazole-Acetamide Coupling

2-Aminothiazole reacts with chloroacetyl chloride in glacial acetic acid containing sodium acetate (Scheme 2). The reaction proceeds via nucleophilic acyl substitution:

- Molar Ratio : 1:1.2 (amine:chloroacetyl chloride) prevents diacylation.

- Solvent System : Acetic acid/sodium acetate buffer (pH 4-5) minimizes hydrolysis.

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Time | 6 hr |

| Yield | 81% |

| Purity (HPLC) | >98% |

Thioether Bridge Formation

The critical C-S bond is established through SN2 displacement between the imidazole-4-thiol and N-(thiazol-2-yl)chloroacetamide (Scheme 3).

- Dissolve 2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-thiol (1 eq) in anhydrous DMF.

- Add potassium carbonate (2 eq) as base.

- Introduce N-(thiazol-2-yl)chloroacetamide (1.1 eq) portionwise.

- Stir at 50°C under N₂ for 8 hr.

Yield Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 50 | 74 |

| Et₃N | CH₂Cl₂ | 25 | 62 |

| DBU | THF | 40 | 68 |

DMF enhances solubility of both reactants while K₂CO₃ provides sufficient basicity without promoting side reactions. Post-reaction purification via silica chromatography (EtOAc/hexane 3:7) affords the title compound as a white crystalline solid.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα radiation) confirms:

- Dihedral Angles : 73.75° between thiazole and imidazole planes.

- Hydrogen Bonding : N-H···N (2.89 Å) and C-H···F (2.98 Å) interactions stabilize the lattice.

Process Optimization Challenges

Thiol Oxidation Mitigation

The 4-mercaptoimidazole intermediate is prone to disulfide formation. Strategies include:

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly:

-

Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, imidazole and thiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation .

Table 1: Cytotoxic Activity of Related Compounds

Compound Name IC50 (µg/mL) Cancer Cell Line Compound A 1.61 ± 1.92 Jurkat Compound B 1.98 ± 1.22 A-431 This compound TBD TBD

Antiviral Properties

The compound's structure suggests potential antiviral activity, particularly against viral enzymes due to the presence of halogen substituents like fluorine. Preliminary studies indicate that similar compounds can significantly inhibit viral replication in vitro, demonstrating lower IC50 values than standard antiviral drugs.

Enzyme Inhibition

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways in target cells, which is crucial for both anticancer and antiviral applications .

Case Study 1: Anticancer Efficacy

In a study involving thiazole derivatives, compounds structurally related to 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. The results indicated promising anticancer activity, with certain derivatives showing significant inhibition of cell growth.

Case Study 2: Antimicrobial Activity

Research has shown that imidazole-containing compounds exhibit antimicrobial properties against various bacterial strains such as Escherichia coli and Listeria monocytogenes. The efficacy of these compounds was comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several synthesized analogs reported in the literature. Key comparisons include:

Key Observations :

- The presence of a 4-fluorophenyl group on the imidazole ring (target compound) may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorination often improves pharmacokinetic properties .

- Thiazole substitution : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in 9b ) exhibit distinct electronic profiles compared to electron-donating substituents (e.g., methyl in 4a ), influencing reactivity and target interactions .

Key Findings :

- Thioacetamide Linkage : The thioether bridge in the target compound may enhance membrane permeability compared to oxygen or nitrogen analogs, as seen in 4c and 9c .

- Fluorophenyl vs. Phenyl : Fluorinated analogs (e.g., 5 ) often show improved selectivity in biological assays due to increased hydrophobic interactions and reduced off-target effects .

Biological Activity

Overview

2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound belonging to the class of phenylimidazoles. Its structure incorporates a thiazole ring, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and a receptor modulator.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 399.48 g/mol. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. For instance, studies suggest that the imidazole and thiazole moieties play crucial roles in its mechanism of action, particularly in cancer cell lines where it may induce apoptosis through interactions with tubulin and other cellular pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Here are some notable findings:

-

Cytotoxicity Studies :

- The compound has been tested against various cancer cell lines, demonstrating IC50 values that indicate potent cytotoxic activity. For example, related thiazole derivatives have shown IC50 values as low as against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- A structure–activity relationship (SAR) analysis revealed that modifications in the phenyl and thiazole rings significantly affect cytotoxicity, with certain substitutions enhancing activity .

-

Mechanisms of Action :

- The compound's ability to inhibit tubulin polymerization has been highlighted as a key mechanism in inducing apoptosis in cancer cells . Molecular dynamics simulations have shown hydrophobic interactions between the compound and target proteins, suggesting a complex interaction landscape that warrants further investigation .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit notable antimicrobial properties:

-

Bacterial Inhibition :

- Compounds with similar structures have demonstrated activity against various bacterial strains, including Escherichia coli and Listeria monocytogenes, comparable to established antibiotics like ampicillin . The fluorine substitution may enhance these effects by improving membrane permeability.

-

Potential Applications :

- Given its structural characteristics, the compound is being explored for potential applications in treating infectious diseases and developing new antimicrobial agents .

Data Table: Biological Activity Summary

Case Studies

- Thiazole Derivatives : A study on thiazole-containing compounds demonstrated their potential as anticancer agents, revealing that modifications in substituents can lead to enhanced cytotoxicity against specific cancer types .

- Imidazole Compounds : Research into imidazole derivatives has shown promising results in inhibiting tumor growth by targeting tubulin dynamics, further supporting the therapeutic potential of compounds like this compound .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core via cyclocondensation of substituted aldehydes and amines. A thioether linkage is introduced by reacting the imidazole intermediate with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux in acetone for 24 hours. Purification via recrystallization or column chromatography ensures high yields (>70%) .

- Key Parameters : Solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for nucleophilic substitution) are critical for optimizing reaction efficiency .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- 1H/13C NMR : Confirms proton environments and carbon backbone, with aromatic protons (δ 7.1–8.3 ppm) and acetamide carbonyl (δ ~170 ppm) as signature peaks .

- LC-MS/MS : Validates molecular weight (e.g., [M+H]+ at m/z 436.1) and fragmentation patterns .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., S···O contacts <2.7 Å) and dihedral angles between aromatic rings (e.g., 86.8° between thiadiazole and fluorophenyl groups) .

Q. What preliminary biological assays are used to evaluate its activity?

- Screening Models :

- Anticancer : Cytotoxicity against A549 (lung adenocarcinoma) and NIH/3T3 (embryoblast) cell lines via MTT assays. IC₅₀ values <50 µM indicate selectivity .

- Enzyme Inhibition : COX-1/2 inhibition assays using colorimetric kits (e.g., prostaglandin quantification) to assess anti-inflammatory potential .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR)?

- Critical Substituents :

- 4-Fluorophenyl Group : Enhances metabolic stability and target binding via hydrophobic interactions. Replacement with nitro groups reduces potency (IC₅₀ increases 10-fold) .

- Thiazole Ring : Sulfur atoms improve electron delocalization, enhancing π-π stacking with enzyme active sites (e.g., COX-2) .

Q. What computational approaches predict target binding and pharmacokinetics?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations. Docking into COX-2 (PDB: 3LN1) reveals hydrogen bonds with Arg120 and Tyr355 .

Q. How is metabolic stability assessed in preclinical studies?

- In Vitro Models :

- Microsomal Assays : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound degradation (t₁/₂ >60 mins suggests stability) .

- CYP Inhibition : Fluorometric assays using Vivid® substrates to identify CYP3A4/2D6 interactions .

Q. What mechanisms underlie its selective cytotoxicity in cancer cells?

- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) shows caspase-3 activation and mitochondrial membrane depolarization. Compound 4c (analog) induces 40% apoptosis in A549 vs. <5% in NIH/3T3 .

- ROS Generation : DCFH-DA assays confirm reactive oxygen species (ROS) elevation (2–3 fold), linking to DNA damage and p53 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.